molecular formula C10H12N2O B2800530 {2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 943113-00-6

{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol

Cat. No.: B2800530
CAS No.: 943113-00-6
M. Wt: 176.219
InChI Key: YGIRWENIFTYLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol (CAS 943113-00-6) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the imidazo[1,2-a]pyridine class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities. This scaffold is recognized as a privileged structure found in several approved pharmaceuticals and is a frequent subject of investigation in cutting-edge research . Recent studies highlight the immense value of the imidazo[1,2-a]pyridine core. It serves as a key pharmacophore in the development of new therapeutic agents, including inhibitors for the PI3K/Akt/mTOR signaling pathway, a critical target in cancer research . Furthermore, novel imidazo[1,2-a]pyridine derivatives are being synthesized and evaluated as potential treatments for Alzheimer's disease, where they function as cholinesterase inhibitors . In oncology, this scaffold is also being explored in the design of potent inhibitors targeting FLT3 mutations in Acute Myeloid Leukemia (AML), addressing the pressing challenge of drug resistance . As a functionalized building block featuring a methanol group, this compound is highly valuable for further chemical modifications. Researchers can utilize this compound as a crucial intermediate to create more complex molecules for biological screening, structure-activity relationship (SAR) studies, and the development of novel protease inhibitors, receptor ligands, and other pharmacologically active agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-4-3-5-10-11-8(2)9(6-13)12(7)10/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIRWENIFTYLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2,5-dimethylpyridine with formaldehyde and ammonia, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: {2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert the methanol group to an aldehyde or carboxylic acid, while reduction reactions can modify the imidazo[1,2-a]pyridine core .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield {2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}carboxylic acid, while nucleophilic substitution can introduce various functional groups at the 3-position .

Scientific Research Applications

{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .

Mechanism of Action

The mechanism of action of {2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 2,5-Dimethyl vs. 2,6-Dimethyl Derivatives

A critical structural distinction arises when comparing {2,5-dimethylimidazo[1,2-a]pyridin-3-yl}methanol to its positional isomer, 2,6-dimethylimidazo[1,2-a]pyridine derivatives. For example, compounds such as 3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazoline () demonstrate that substituent positioning significantly impacts biological activity. The 2,6-dimethyl configuration may create steric hindrance, altering binding to molecular targets like STAT3 kinase, a protein implicated in cancer progression.

Ring System Variations: Imidazo[1,2-a]pyridine vs. Imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine scaffold, as seen in 1,3-di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine (), differs in ring fusion compared to the target compound. This structural variation alters electronic properties and binding motifs. For instance, the imidazo[4,5-b]pyridine system may exhibit enhanced π-stacking interactions due to its planar arrangement, whereas the imidazo[1,2-a]pyridine core in the target compound may favor interactions with hydrophobic pockets in enzymes or receptors.

Functional Group Modifications: Methanol vs. Aryl or Heterocyclic Substituents

The hydroxymethyl group at position 3 in the target compound contrasts with substituents such as aryl aminomethyl or pyrazoline-carbothioamide groups in analogs. For example, N-substituted-3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazoline-1-carbothioamides () feature carbothioamide moieties, which may enhance metal-binding capacity or enzyme inhibition. Conversely, the hydroxymethyl group in the target compound could improve aqueous solubility, a critical factor in bioavailability. highlights 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl derivatives with antimicrobial activity, suggesting that aryl substituents at position 2 may enhance lipophilicity and membrane penetration compared to methyl groups .

Table 2: Functional Group Impact on Properties
Compound Type Key Functional Group Potential Impact Biological Activity Reference
This compound 3-hydroxymethyl Enhanced solubility Not reported N/A
Pyrazoline-carbothioamide derivatives Carbothioamide Metal binding, enzyme inhibition STAT3 inhibition
Aryl-substituted imidazo-pyridines 4-Methylphenyl Increased lipophilicity Antimicrobial

Biological Activity

{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol is a member of the imidazo[1,2-a]pyridine family, which has garnered interest due to its potential biological activities. This compound features a unique hydroxymethyl group at the 3-position and methyl substituents at the 2 and 5 positions on the imidazo[1,2-a]pyridine ring. Its structural characteristics suggest promising interactions with various biological targets, particularly in the context of neurodegenerative diseases and antimicrobial properties.

  • Molecular Formula : C₁₀H₁₂N₂O
  • Molar Mass : 176 g/mol
  • Structure : The compound's structure is characterized by a fused bicyclic system consisting of an imidazole and a pyridine ring.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, particularly in models of Alzheimer's disease. It may influence pathways related to oxidative stress and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties against various pathogens, including multidrug-resistant strains.
  • Anticancer Potential : There is ongoing research into the anticancer capabilities of this compound, with some derivatives showing significant cytotoxic activity against cancer cell lines.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Results
Neuroprotection Significant reduction in cell death in neuronal models exposed to oxidative stress.
Antimicrobial Activity MIC values ranging from 0.63 to 1.26 μM against Mycobacterium tuberculosis and Mycobacterium marinum.
Cytotoxicity IC50 values < 10 µM against several cancer cell lines (e.g., A431 and HT29).

Case Studies

  • Neurodegenerative Disease Models :
    • In a study exploring neuroprotective effects, this compound was administered to neuronal cultures subjected to oxidative stress. Results indicated a significant decrease in apoptosis markers compared to untreated controls.
  • Antimicrobial Efficacy :
    • A recent investigation evaluated the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The results demonstrated potent activity with low MIC values, indicating its potential as a lead compound for developing new antimycobacterial agents.
  • Cancer Cell Line Studies :
    • Cytotoxicity assays were performed on various cancer cell lines (A431 and HT29), revealing that this compound exhibited significant growth inhibition with IC50 values under 10 µM. This suggests potential for further development as an anticancer therapeutic.

Comparison with Related Compounds

The unique structural features of this compound differentiate it from other imidazopyridine derivatives:

Compound Name Structure Biological Activity
6-Methylimidazo[1,2-a]pyridin-3-ylmethanolC₉H₉N₂ODifferent activity profile
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-methoxyphenyl)C₁₉H₁₈N₄OSPotential for diverse pharmacological properties
3-PyridinemethanolC₆H₇NOReference compound for studying derivatives

Q & A

Basic Research Questions

Q. What synthetic routes are available for {2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via sodium borohydride (NaBH₄) reduction of an imine precursor in methanol. Key steps include:

  • Cooling the reaction to 5–10°C before NaBH₄ addition.
  • Stirring at room temperature overnight for complete conversion.
  • Neutralizing excess NaBH₄ with dilute HCl and extracting with ether.
  • Yield optimization requires adjusting stoichiometry (e.g., 0.15 mol NaBH₄ per 0.01 mol substrate) and solvent purity. Parallel reactions with alternative reducing agents (e.g., LiAlH₄) can test efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • Elemental analysis : Confirms molecular formula (e.g., C₁₀H₁₂N₂O).
  • IR spectroscopy : Identifies O–H (3200–3600 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹).
  • ¹H NMR : Assigns aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and hydroxymethyl protons (δ 3.5–4.5 ppm, broad due to exchange).
  • Mass spectrometry : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 177) .

Q. How should antimicrobial activity assays be designed for this compound?

  • Methodology :

  • Strains : Use Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Methods : Agar diffusion (zone of inhibition) or broth microdilution (MIC determination).
  • Controls : Include positive (e.g., ampicillin) and solvent (e.g., DMSO) controls.
  • Data interpretation : Report MIC values (µg/mL) with triplicate measurements. For example, similar imidazo[1,2-a]pyridine derivatives show MICs of 8–32 µg/mL against S. aureus .

Advanced Research Questions

Q. How does the coplanarity of the imidazo[1,2-a]pyridine core influence biological activity?

  • Methodology : Single-crystal X-ray diffraction reveals molecular planarity (max. deviation <0.06 Å for ring atoms). Coplanar systems enhance π-π stacking with enzyme active sites (e.g., bacterial topoisomerases). Twisted substituents (e.g., aryl groups with dihedral angles ~54°) may modulate hydrophobic interactions .

Q. What factors contribute to yield variability in the synthesis of this compound, and how can they be systematically addressed?

  • Methodology : Yield fluctuations (e.g., 56% vs. lower) arise from:

  • Incomplete reduction : Monitor via TLC/HPLC.
  • Moisture-sensitive reagents : Use anhydrous NaBH₄ and inert atmosphere.
  • Post-processing losses : Replace ether extraction with column chromatography. Statistical design (e.g., DoE) can optimize parameters like temperature and stirring time .

Q. Can DFT calculations predict the electronic properties and reactivity of this compound?

  • Methodology : Density functional theory (DFT) analyzes:

  • Frontier orbitals : HOMO (nucleophilic sites) and LUMO (electrophilic regions).
  • Electrostatic potential maps : Highlight hydrogen-bonding donors (hydroxyl group) and acceptors (imidazole N).
  • Transition states : Model NaBH₄ reduction mechanisms (e.g., hydride transfer to imine). Studies on analogous compounds show C3-hydroxymethyl enhances bacterial membrane disruption .

Q. How do structural modifications (e.g., halogenation) affect the bioactivity of this compound?

  • Methodology :

  • Synthetic strategies : Introduce halogens (e.g., Cl at C6) via electrophilic substitution or coupling reactions.
  • Bioactivity testing : Compare MICs of halogenated vs. parent compound. For example, chloro-substituted derivatives exhibit improved activity against Pseudomonas aeruginosa due to increased lipophilicity .

Q. What role do weak intermolecular interactions (e.g., C–H⋯O) play in stabilizing the crystal structure?

  • Methodology : X-ray crystallography identifies non-covalent interactions (e.g., C–H⋯O hydrogen bonds) that stabilize molecular packing. These interactions influence solubility and melting points, critical for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.